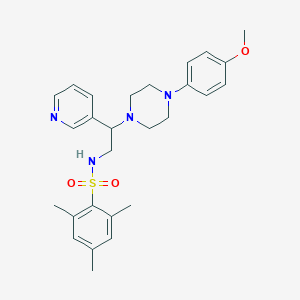![molecular formula C16H10ClFN2OS B2661193 [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone CAS No. 339022-57-0](/img/structure/B2661193.png)
[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorinated aniline group, and a fluorinated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chlorinated Aniline Group: The chlorinated aniline group can be introduced via nucleophilic substitution reactions, where a chloroaniline derivative reacts with the thiazole ring.
Attachment of the Fluorinated Phenyl Group: The fluorinated phenyl group can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate fluorinated aryl halides and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, palladium catalysts, organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing therapeutic agents.
Cell Signaling: It can be used to modulate cell signaling pathways, providing insights into cellular processes and potential drug targets.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or monitor biological processes.
Industry:
Agriculture: The compound may be used as a pesticide or herbicide, providing protection against pests and weeds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active ingredients.
Mécanisme D'action
The mechanism of action of [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-chlorophenyl]methanone: Similar structure but with a chlorinated phenyl group instead of a fluorinated one.
[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-methylphenyl]methanone: Similar structure but with a methylated phenyl group instead of a fluorinated one.
[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-methoxyphenyl]methanone: Similar structure but with a methoxylated phenyl group instead of a fluorinated one.
Uniqueness: The presence of the fluorinated phenyl group in [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.
Propriétés
IUPAC Name |
[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-4-13(12)20-16-19-9-14(22-16)15(21)10-5-7-11(18)8-6-10/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRCNTWXOTXGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2661110.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2661111.png)
![N-[1-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2661112.png)
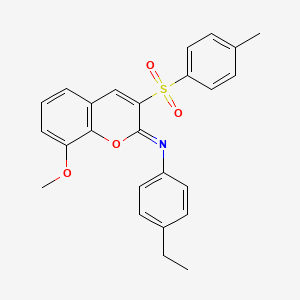
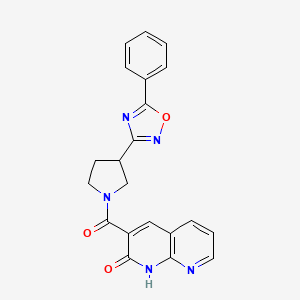
![2,6-difluoro-N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2661118.png)
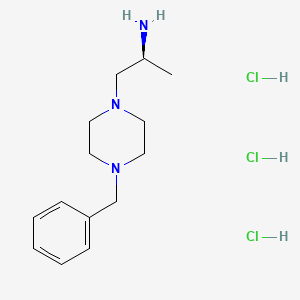
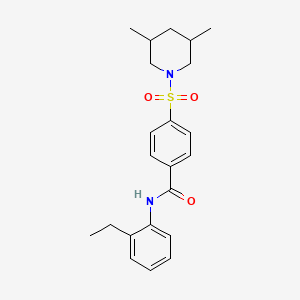
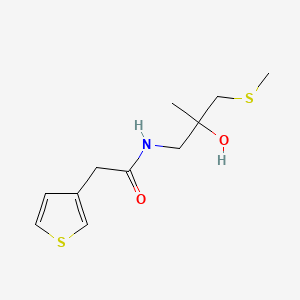

phenoxy]ethoxy})amine](/img/structure/B2661127.png)
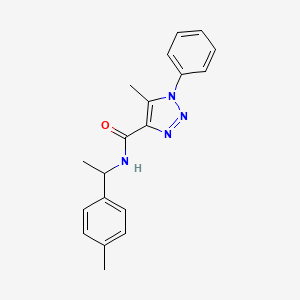
![2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2661130.png)
